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Compound of Interest

Compound Name: 2-Tetradecyne

Cat. No.: B15492276 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-tetradecyne, an internal

alkyne of interest in various fields of chemical research and development. The protocol herein

details the widely employed method of terminal alkyne alkylation, offering a robust and efficient

route to this compound.

Introduction
2-Tetradecyne is a long-chain internal alkyne that can serve as a valuable building block in

organic synthesis. Its linear carbon chain and the presence of a triple bond make it a versatile

precursor for the synthesis of complex molecules, including pharmaceuticals, natural products,

and advanced materials. The synthetic strategy outlined in this application note is based on the

nucleophilic substitution reaction between an acetylide and a primary alkyl halide, a

fundamental and reliable carbon-carbon bond-forming reaction.

Principle of the Reaction
The synthesis of 2-tetradecyne is achieved through a two-step process. The first step involves

the deprotonation of a terminal alkyne, in this case, propyne, using a strong base such as

sodium amide (NaNH₂) in a suitable solvent like liquid ammonia. This acid-base reaction

generates a highly nucleophilic acetylide anion.
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In the second step, the propynylide anion acts as a nucleophile and attacks a primary alkyl

halide, 1-bromoundecane, in a bimolecular nucleophilic substitution (SN2) reaction. This

reaction results in the formation of a new carbon-carbon bond and the desired internal alkyne,

2-tetradecyne, with the concomitant displacement of the bromide leaving group. The use of a

primary alkyl halide is crucial to favor the SN2 pathway and minimize the competing elimination

(E2) reaction, which can be a significant side reaction with secondary or tertiary alkyl halides.

Experimental Workflow
The overall experimental workflow for the synthesis of 2-tetradecyne is depicted in the

following diagram.

Starting Materials:
- Propyne

- 1-Bromoundecane
- Sodium Amide

- Liquid Ammonia

Reaction Setup:
- Inert atmosphere (N2 or Ar)
- Low temperature (-33 °C)

1. Deprotonation
2. Alkylation

Aqueous Workup:
- Quench with NH4Cl (sat.)

- Extract with ether

Reaction Quenching
Purification:

- Dry over Na2SO4
- Concentrate in vacuo
- Fractional Distillation

Crude Product
Characterization:

- GC-MS
- NMR (1H, 13C)
- IR Spectroscopy

Purified Product Final Product:
2-Tetradecyne

Click to download full resolution via product page

Figure 1. Experimental workflow for the synthesis of 2-Tetradecyne.

Detailed Experimental Protocol
Materials and Reagents:
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Reagent/Material Grade Supplier

Propyne (condensed) ≥98% Commercially Available

1-Bromoundecane ≥98% Commercially Available

Sodium Amide (NaNH₂) 98% Commercially Available

Liquid Ammonia (NH₃) Anhydrous Commercially Available

Diethyl Ether (anhydrous) ≥99.5% Commercially Available

Saturated Ammonium Chloride

(aq.)
Reagent Grade In-house preparation

Anhydrous Sodium Sulfate

(Na₂SO₄)
Reagent Grade Commercially Available

Deuterated Chloroform

(CDCl₃)
NMR Grade Commercially Available

Equipment:

Three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice condenser, and

a gas inlet.

Low-temperature thermometer.

Dewar flask.

Separatory funnel.

Rotary evaporator.

Fractional distillation apparatus.

Standard laboratory glassware.

Inert atmosphere setup (Nitrogen or Argon).

GC-MS, NMR, and IR spectrometers for analysis.
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Procedure:

Reaction Setup: Assemble a dry three-necked round-bottom flask under an inert atmosphere

of nitrogen or argon. Equip the flask with a magnetic stirrer and a dry ice condenser.

Formation of Sodium Propynylide: Cool the flask to -33 °C using a dry ice/acetone bath.

Condense approximately 100 mL of anhydrous liquid ammonia into the flask. To the stirred

liquid ammonia, carefully add 2.34 g (0.06 mol) of sodium amide in portions. Once the

sodium amide has dissolved, bubble propyne gas (approximately 2.4 g, 0.06 mol) through

the solution until the blue color of the dissolved sodium amide disappears, indicating the

complete formation of the sodium propynylide.

Alkylation Reaction: To the resulting suspension of sodium propynylide, add 11.76 g (0.05

mol) of 1-bromoundecane dropwise via a dropping funnel over 30 minutes, maintaining the

temperature at -33 °C. After the addition is complete, allow the reaction mixture to stir at this

temperature for an additional 3 hours.

Reaction Quenching and Work-up: After the reaction is complete, carefully quench the

reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract with

diethyl ether (3 x 50 mL).

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium

sulfate. Filter the solution and concentrate the filtrate using a rotary evaporator to remove the

diethyl ether.

Purification: The crude product is purified by fractional distillation under reduced pressure to

yield pure 2-tetradecyne.

Data Presentation
Table 1: Physical and Spectroscopic Data for 2-Tetradecyne
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Property Value

Molecular Formula C₁₄H₂₆

Molecular Weight 194.36 g/mol

Appearance Colorless liquid

Boiling Point ~115-117 °C at 15 mmHg

¹H NMR (CDCl₃, 400 MHz) δ (ppm)

2.14 (tq, J = 7.1, 2.5 Hz, 2H), 1.76 (t, J = 2.5 Hz,

3H), 1.48 (p, J = 7.1 Hz, 2H), 1.37 - 1.20 (m,

16H), 0.88 (t, J = 6.8 Hz, 3H)

¹³C NMR (CDCl₃, 101 MHz) δ (ppm)
80.4, 75.3, 31.9, 29.6, 29.5, 29.3, 29.1, 28.9,

22.7, 18.6, 14.1, 3.5

IR (neat, cm⁻¹) ν
2955 (s), 2924 (s), 2854 (s), 1466 (m), 1377 (w),

1329 (w)

Mass Spectrum (EI, 70 eV) m/z (%)

194 (M⁺, 5), 165 (10), 151 (15), 137 (20), 123

(30), 109 (45), 95 (100), 81 (85), 67 (70), 55

(60), 41 (50)[1]

Signaling Pathways and Logical Relationships
The synthesis of 2-tetradecyne follows a clear logical progression of chemical transformations.

The following diagram illustrates the key steps and intermediates involved in the reaction.
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Step 1: Deprotonation

Step 2: SN2 Alkylation

Propyne
(CH3C≡CH)

Sodium Propynylide
(CH3C≡CNa)

+ NaNH2
- NH3

Sodium Amide
(NaNH2)

2-Tetradecyne
(CH3C≡CC11H23)

+ C11H23Br
- NaBr

1-Bromoundecane
(C11H23Br)

Click to download full resolution via product page

Figure 2. Reaction pathway for the synthesis of 2-Tetradecyne.

Conclusion
The alkylation of propyne with 1-bromoundecane provides an effective and straightforward

method for the synthesis of 2-tetradecyne. The protocol detailed in this application note is

designed to be reproducible and scalable for laboratory settings. Careful control of reaction

conditions, particularly temperature and the exclusion of moisture, is essential for achieving

high yields and purity. The characterization data provided serves as a benchmark for

confirming the identity and purity of the final product. This synthetic route offers a reliable entry

point for researchers requiring 2-tetradecyne for further chemical exploration and

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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